3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide is a benzoxazine.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound undergoes cyclization into various derivatives, as found in the synthesis of benzo[d]pyrrolo[2,1-b][1,3]oxazines by intramolecular cyclization of 2,4-dioxabutanoic acids 2-(hydroxymethyl)phenylamides (Maslivets et al., 2017).
Biological Activity and Potential Therapeutic Applications
- Some derivatives exhibit significant antibacterial and antifungal activities, as shown in the synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives (Raval et al., 2012).
- Certain derivatives have shown potential as hybrid anticonvulsant agents, as indicated in the design and synthesis of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides (Kamiński et al., 2016).
- Derivatives of this compound have shown promise in antimicrobial activity, specifically against strains like E. coli and Staphylococcus aureus, as detailed in the synthesis and evaluation of antibacterial activity of 1, 4-benzoxazine analogues (Kadian et al., 2012).
properties
Product Name |
3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide |
---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)11-17(22)20-14-9-7-13(8-10-14)18-21-16-6-4-3-5-15(16)19(23)24-18/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
GOIRMFYSMBQYEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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